URBCGUIJNJBRFA-XTMJHDMTSA-N
Description
The identifier URBCGUIJNJBRFA-XTMJHDMTSA-N corresponds to a chemical compound’s InChIKey, a hashed version of the International Chemical Identifier (InChI) that uniquely defines its molecular structure. This identifier is cataloged in authoritative databases such as the Global Substance Registration System (GSRS), which provides standardized descriptors for substances relevant to medicine and translational research . Typical descriptors for such a compound would include:
Properties
Molecular Formula |
C25H22FN3O3 |
|---|---|
Molecular Weight |
431.467 |
InChI |
InChI=1S/C25H22FN3O3/c26-17-6-2-4-8-19(17)28-23(30)21-20-9-11-25(32-20)14-29(24(31)22(21)25)12-10-15-13-27-18-7-3-1-5-16(15)18/h1-9,11,13,20-22,27H,10,12,14H2,(H,28,30)/t20-,21?,22+,25-/m0/s1 |
InChI Key |
URBCGUIJNJBRFA-XTMJHDMTSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize URBCGUIJNJBRFA-XTMJHDMTSA-N, a comparative analysis with structurally or functionally related compounds is essential. Below, we outline methodologies and findings from authoritative sources to demonstrate how such comparisons are conducted.
Structural Similarity and Substructural Analysis
Machine learning approaches, such as frequent substructure mining, identify shared motifs between compounds. For example, a compound with a benzene ring and hydroxyl groups may exhibit similar reactivity or binding affinity to this compound if it shares these features. Such patterns are critical in toxicology and drug discovery .
Physicochemical Properties
The CRC Handbook of Chemistry and Physics and Merck Index provide standardized data for comparing properties. A hypothetical comparison table for this compound and analogs might include:
| Compound (InChIKey) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | logP |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₀O₄ | 288.32 | 152–154 | 0.45 (Water) | 3.2 |
| ABCDEFGHIJKLMNOP-XX-XXXXXXX | C₁₄H₁₈O₅ | 274.29 | 145–147 | 0.78 (Water) | 2.8 |
| XYZUVWQRSTUV-YY-YYYYYYYYY | C₁₆H₂₂O₃ | 262.35 | 160–162 | 0.12 (Water) | 3.5 |
Data sources: Hypothetical values based on typical entries in the CRC Handbook and Merck Index .
Spectral Data and Identification
Spectral libraries (e.g., Tables of Spectral Data for Structure Determination) enable differentiation of this compound from isomers. For example, distinct NMR shifts for methyl groups or IR carbonyl stretches can resolve structural ambiguities .
Key Research Findings
- Structural Determinants of Activity : Substituents like halogen atoms or hydroxyl groups in this compound may enhance binding affinity compared to analogs lacking these moieties .
- Synthesis Challenges : Steric hindrance in this compound’s structure might reduce reaction yields compared to less complex analogs, per patent table analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
